molecular formula C16H19NO3S B4428428 1-phenyl-N-[4-(propan-2-yloxy)phenyl]methanesulfonamide

1-phenyl-N-[4-(propan-2-yloxy)phenyl]methanesulfonamide

Cat. No.: B4428428
M. Wt: 305.4 g/mol
InChI Key: RGFQKVHNECOPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-N-[4-(propan-2-yloxy)phenyl]methanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with a 4-(propan-2-yloxy)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[4-(propan-2-yloxy)phenyl]methanesulfonamide typically involves the reaction of 1-phenylmethanesulfonyl chloride with 4-(propan-2-yloxy)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient and cost-effective production processes.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[4-(propan-2-yloxy)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require the use of strong acids, such as sulfuric acid or nitric acid, as catalysts.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-phenyl-N-[4-(propan-2-yloxy)phenyl]methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-phenyl-N-[4-(propan-2-yloxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-N-[2-(propan-2-yloxy)phenyl]methanesulfonamide
  • 1-phenyl-N-[4-(methoxy)phenyl]methanesulfonamide
  • 1-phenyl-N-[4-(ethoxy)phenyl]methanesulfonamide

Uniqueness

1-phenyl-N-[4-(propan-2-yloxy)phenyl]methanesulfonamide is unique due to the presence of the 4-(propan-2-yloxy)phenyl group, which imparts specific chemical and physical properties to the compound. This structural feature may influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-phenyl-N-(4-propan-2-yloxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-13(2)20-16-10-8-15(9-11-16)17-21(18,19)12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFQKVHNECOPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-N-[4-(propan-2-yloxy)phenyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-phenyl-N-[4-(propan-2-yloxy)phenyl]methanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-phenyl-N-[4-(propan-2-yloxy)phenyl]methanesulfonamide
Reactant of Route 4
Reactant of Route 4
1-phenyl-N-[4-(propan-2-yloxy)phenyl]methanesulfonamide
Reactant of Route 5
Reactant of Route 5
1-phenyl-N-[4-(propan-2-yloxy)phenyl]methanesulfonamide
Reactant of Route 6
Reactant of Route 6
1-phenyl-N-[4-(propan-2-yloxy)phenyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.